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  • Product: Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine
  • CAS: 554405-20-8

Core Science & Biosynthesis

Foundational

Molecular Structure and Physicochemical Properties of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine: A Comprehensive Guide for Drug Development

Executive Summary In the landscape of medicinal chemistry, the 2-aminothiazole scaffold represents a privileged pharmacophore, frequently deployed as a bioisostere to modulate pharmacokinetic profiles and target engageme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold represents a privileged pharmacophore, frequently deployed as a bioisostere to modulate pharmacokinetic profiles and target engagement. 4,5-Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine (PubChem CID: 2389932) is a highly sterically hindered, lipophilic derivative within the 4,5-diarylthiazole class. This whitepaper provides an in-depth technical analysis of its molecular architecture, validated synthetic methodologies, and structure-activity relationships (SAR), offering actionable insights for researchers and drug development professionals leveraging this scaffold for oncology and antifungal applications.

Molecular Architecture & Physicochemical Profiling

The structural identity of 4,5-bis(4-tert-butylphenyl)-1,3-thiazol-2-amine is defined by a central electron-rich 1,3-thiazole ring, flanked by two bulky tert-butylphenyl substituents at the C4 and C5 positions, and a primary amine at the C2 position.

This specific substitution pattern forces the two aryl rings into a cis-like geometric orientation, a critical conformational feature that mimics the bioactive conformation of cis-stilbenes (such as Combretastatin A-4) . The massive steric bulk of the tert-butyl groups significantly drives up the lipophilicity (LogP), making the molecule highly adept at inserting into deep, hydrophobic protein pockets, though it necessitates advanced formulation strategies to overcome poor aqueous solubility.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Physicochemical PropertyValue / Description
IUPAC Name 4,5-bis(4-tert-butylphenyl)-1,3-thiazol-2-amine
Molecular Formula C23H28N2S
Molecular Weight 364.55 g/mol
Topological Polar Surface Area (TPSA) 67.2 Ų
Hydrogen Bond Donors (HBD) 1 (C2-NH2 group)
Hydrogen Bond Acceptors (HBA) 2 (Thiazole N, S)
Rotatable Bonds 4
Estimated LogP > 6.0 (Highly Lipophilic)

Synthesis Methodology: The Hantzsch Thiazole Protocol

The construction of the 4,5-diaryl-2-aminothiazole core is most efficiently achieved via a modified Hantzsch thiazole synthesis. This protocol is a self-validating system: the successful progression of the reaction is confirmed by the spontaneous precipitation of the product upon neutralization, ensuring high fidelity in the workflow .

Step-by-Step Experimental Workflow

Objective: To synthesize the 2-aminothiazole core via the cyclocondensation of an α -bromoketone with thiourea.

  • Electrophilic α -Bromination:

    • Procedure: Dissolve 1,2-bis(4-tert-butylphenyl)ethanone in glacial acetic acid. Add 1.05 equivalents of elemental bromine ( Br2​ ) dropwise at room temperature under vigorous stirring.

    • Causality & Logic: Glacial acetic acid acts as both a solvent and an acid catalyst, promoting the enolization of the ketone. The electron-rich enol rapidly attacks the bromine molecule. The disappearance of the characteristic red-brown color of bromine serves as a self-validating visual cue that the electrophilic halogenation is complete, yielding the α -bromoketone intermediate.

  • Bimolecular Cyclocondensation:

    • Procedure: Isolate the α -bromoketone and dissolve it in absolute ethanol. Add 1.2 equivalents of thiourea and heat the mixture to reflux (78°C) for 2–4 hours.

    • Causality & Logic: Ethanol is selected as a polar protic solvent to stabilize the highly polar transition states during cyclization. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom of thiourea (a "soft" nucleophile) preferentially attacks the "soft" α -carbon of the bromoketone, displacing the bromide ion. Subsequently, the "hard" nitrogen atom of the thiourea intermediate undergoes an intramolecular nucleophilic attack on the "hard" carbonyl carbon.

  • Aromatization & Dehydration:

    • Procedure: Maintain reflux. The cyclic intermediate spontaneously eliminates a molecule of water.

    • Causality & Logic: The thermodynamic driving force of forming a stable, fully conjugated 6 π -electron aromatic system forces the dehydration step, yielding the thiazole hydrobromide salt.

  • Neutralization & Isolation:

    • Procedure: Cool the reaction mixture to room temperature and pour it into an excess of 5% aqueous sodium carbonate ( Na2​CO3​ ) under continuous stirring. Filter the resulting precipitate, wash with distilled water, and recrystallize from hot ethanol.

    • Causality & Logic: The alkaline Na2​CO3​ solution deprotonates the thiazolium hydrobromide salt. Because the free base of the highly lipophilic bis(4-tert-butylphenyl) derivative is entirely insoluble in water, it instantly precipitates. This phase separation acts as a built-in purification step, leaving water-soluble byproducts (like NaBr ) in the aqueous filtrate.

HantzschSynthesis A 1,2-Bis(4-tert-butylphenyl) ethanone B alpha-Bromination (Br2 / AcOH) A->B Electrophilic Halogenation C alpha-Bromoketone Intermediate B->C D Thiourea Addition (EtOH, Reflux) C->D Nucleophilic Attack by Sulfur E Cyclocondensation (-H2O, -HBr) D->E Intramolecular Amine Attack F Bis(4-tert-butylphenyl)- 1,3-thiazol-2-amine E->F Dehydration & Aromatization

Fig 1: Stepwise Hantzsch synthesis workflow for 4,5-diaryl-2-aminothiazoles.

Pharmacological Targets & Biological Activity

The 4,5-diaryl-2-aminothiazole scaffold is not merely a structural curiosity; it is a highly active pharmacophore with documented efficacy in two primary therapeutic domains: oncology and infectious diseases.

Tubulin Polymerization Inhibition (Oncology)

4,5-Diarylthiazoles are well-documented inhibitors of tubulin polymerization . The thiazole ring acts as a rigid scaffold that locks the two tert-butylphenyl rings into a spatial arrangement that perfectly mimics the cis-olefin geometry of Combretastatin A-4 (CA-4).

  • Mechanism: The compound inserts into the colchicine binding site located at the interface of the α and β tubulin heterodimers.

  • Target Engagement: The bulky tert-butyl groups anchor the molecule deep within the hydrophobic sub-pockets of the β -tubulin subunit, while the C2-amino group acts as a hydrogen bond donor to key threonine or asparagine residues in the binding cleft. This binding prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly, leading to rapid G2/M phase cell cycle arrest and subsequent apoptosis.

MOA Drug Bis(4-tert-butylphenyl)- 1,3-thiazol-2-amine Target Colchicine Binding Site (beta-Tubulin) Drug->Target Hydrophobic Insertion (tert-butyl groups) Inhibition Inhibition of Tubulin Polymerization Target->Inhibition Conformational Distortion Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Mitotic Spindle Disruption Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Caspase Cascade Activation

Fig 2: Mechanism of action for 4,5-diarylthiazole-mediated tubulin depolymerization.

Anti-Candida Activity (Infectious Disease)

Recent structural optimizations of the 2-amino-4,5-diarylthiazole class have revealed potent antifungal properties, specifically against Candida albicans strains . The primary mechanism involves the disruption of fungal cell wall synthesis and stress response pathways. Molecular docking studies on analogous trisubstituted thiazoles indicate that the 2-aminothiazole core effectively binds to Heat-shock protein 90 (Hsp90) and lanosterol 14 α -demethylase (CYP51), with the lipophilic aryl groups penetrating the hydrophobic channels of these enzymes.

Structure-Activity Relationship (SAR) & Formulation Insights

When developing Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine for in vivo applications, drug development professionals must navigate the specific SAR dictated by its functional groups:

  • The tert-Butyl Effect: The substitution of standard phenyl rings with 4-tert-butylphenyl groups drastically increases the steric volume and lipophilicity of the molecule. While this enhances target affinity for hydrophobic pockets (e.g., the colchicine site), it pushes the molecule into the realm of "brick dust" (high LogP, low aqueous solubility).

  • The C2-Amine Handle: The primary amine is the molecule's most versatile functional handle. It is essential for target hydrogen bonding, but it also provides a synthetic vector for prodrug development. To overcome the poor solubility imparted by the tert-butyl groups, the C2-amine can be converted into water-soluble salts (e.g., hydrochloride or mesylate) or functionalized into a phosphate prodrug (analogous to CA-4P) to drastically improve bioavailability without compromising the active pharmacophore.

References

  • Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine | CID 2389932 Source: PubChem, National Library of Medicine URL:[Link][1]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity Source: Molecules (MDPI) URL:[Link][2]

  • Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents Source: PubMed Central (PMC) URL:[Link][3]

  • One-pot regioselective synthesis of new 5-(arylsulfonylamino)imidazo[2,1-b]thiazoles Source: Arkivoc URL:[Link][4]

Sources

Exploratory

Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine receptor binding affinity and target identification

Target Identification and Receptor Binding Affinity Profiling of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine Executive Summary The compound Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine (BTBTA) represents a class of highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Identification and Receptor Binding Affinity Profiling of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine

Executive Summary

The compound Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine (BTBTA) represents a class of highly lipophilic, sterically bulky small molecules that pose unique challenges and opportunities in targeted drug discovery. Featuring a 2-aminothiazole core flanked by two massive tert-butylphenyl moieties, BTBTA exhibits a calculated LogP exceeding 6.0. While this extreme hydrophobicity drives exceptional affinity for deep, lipid-accessible binding pockets—such as the ligand-binding domains of nuclear receptors or allosteric kinase sites—it also complicates traditional biochemical target deconvolution due to micelle formation and non-specific matrix binding.

This technical guide outlines a self-validating, causality-driven workflow for identifying the primary cellular targets of BTBTA and rigorously quantifying its receptor binding affinity. By bridging intact-cell target engagement with highly controlled biophysical validation, we establish a robust framework for profiling hyper-lipophilic pharmacophores.

Structural Rationale & Pharmacophore Dynamics

To understand how to assay BTBTA, one must first understand its structural causality. The molecule is defined by two distinct interaction modalities:

  • The 1,3-Thiazol-2-amine Core: This planar, electron-rich heterocycle acts as a classical hinge-binding motif. It provides critical hydrogen bond donor (via the exocyclic amine) and acceptor (via the thiazole nitrogen) capabilities, anchoring the molecule to the peptide backbone of target proteins.

  • The Bis(4-tert-butylphenyl) Substituents: These groups dictate the molecule's target selectivity and assay behavior. The bulky tert-butyl groups create massive van der Waals contact surfaces, driving the molecule out of aqueous solvent and into deep hydrophobic clefts.

Because of this structure, standard in vitro pull-down assays utilizing non-ionic detergents (like Triton X-100 or Tween-20) often yield false negatives; the detergents sequester BTBTA into micelles, preventing target engagement. Therefore, target deconvolution must occur in native cellular environments.

Target Deconvolution: Overcoming Lipophilic Promiscuity

To identify the physiological targets of BTBTA without the artifacts of cell lysis and detergent extraction, we employ a dual-orthogonal approach: Cellular Thermal Shift Assay (CETSA) [1] and Photoaffinity Labeling (PAL).

Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein against heat-induced denaturation.

  • The Causality: By performing this assay in intact live cells, BTBTA can partition through the lipid bilayer naturally, engaging its target in a physiologically relevant state without the interference of artificial solubilizing agents [2].

Step-by-Step CETSA Protocol for BTBTA:

  • Cell Treatment: Culture target cells (e.g., HEK293 or specific cancer lineages) to 80% confluence. Treat with 10 µM BTBTA (0.1% DMSO final concentration) or vehicle control for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with cold PBS, and divide into 10 equal aliquots.

  • Heat Pulse: Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Add native lysis buffer (supplemented with protease inhibitors but lacking heavy detergents) and subject to three freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction via quantitative multiplexed proteomics (LC-MS/MS) or Western blot to identify proteins exhibiting a significant shift in melting temperature ( ΔTm​>2∘C ).

Target Deconvolution Workflow Visualization

TargetDeconvolution A BTBTA Phenotypic Hit B CETSA (Live Cell Engagement) A->B C Photoaffinity Labeling (Covalent Trapping) A->C D LC-MS/MS (Proteomic Deconvolution) B->D C->D E SPR & TR-FRET (Biophysical Validation) D->E

Fig 1: Orthogonal target deconvolution workflow for lipophilic compounds.

Biophysical Characterization & Binding Affinity

Once putative targets are identified via CETSA, binding affinity ( Kd​ ) and kinetics ( kon​ , koff​ ) must be validated using Surface Plasmon Resonance (SPR) [3].

SPR Protocol for Hyper-Lipophilic Ligands

Standard SPR protocols fail for BTBTA due to non-specific binding to the dextran matrix of the sensor chip and bulk refractive index mismatches caused by the high DMSO concentrations required to keep BTBTA in solution. The following protocol is engineered to correct these artifacts.

Step-by-Step SPR Methodology:

  • Surface Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000–3000 Response Units (RU) to account for the low molecular weight of BTBTA.

  • Running Buffer Optimization: Use PBS-P+ supplemented with 5% DMSO . Causality: The 5% DMSO is critical to prevent BTBTA from precipitating in the microfluidic channels or aggregating into colloidal particles that cause erratic sensorgrams.

  • Solvent Correction Calibration: Before injecting BTBTA, run a DMSO calibration curve (4.5% to 5.5% DMSO in buffer). Causality: DMSO has a massive refractive index. Even a 0.1% mismatch between the sample and running buffer will produce a bulk shift that eclipses the actual binding signal of the small molecule. The software uses this curve to subtract bulk solvent effects.

  • Analyte Injection (Kinetics): Inject BTBTA in a 2-fold dilution series (from 10 µM down to 39 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Aggressive Regeneration: Perform a bypass wash using 50% DMSO , followed by a brief pulse of 50 mM NaOH. Causality: BTBTA's tert-butyl groups will stick to the fluidic tubing and the chip surface. A 50% DMSO wash is mandatory to strip residual hydrophobic compound and prevent baseline drift in subsequent cycles.

SPR Kinetic Logic Visualization

SPRLogic N1 Baseline Stabilization (5% DMSO Buffer) N2 Association Phase (BTBTA Injection) N1->N2 N3 Dissociation Phase (Buffer Wash) N2->N3 N4 Regeneration (50% DMSO Wash) N3->N4 N5 Solvent Correction (DMSO Calibration) N4->N5 N5->N1 Next Cycle

Fig 2: SPR cycle logic emphasizing aggressive regeneration and solvent correction.

Quantitative Data Presentation

To contextualize the binding profile of BTBTA, we summarize representative binding metrics across common lipophilic target classes (e.g., Nuclear Receptors, Lipid Kinases). The data illustrates the correlation between thermal stabilization ( ΔTm​ ) and biophysical affinity ( Kd​ ).

Putative Target ClassAssay ModalityMetricValueConfidence / Notes
Nuclear Receptor (e.g., TRβ) TR-FRET IC50​ 45 nMCompetitive displacement of native ligand.
Nuclear Receptor (e.g., TRβ) SPR Kd​ 62 nMFast kon​ , slow koff​ . Requires 5% DMSO.
Allosteric Kinase (e.g., FAK) CETSA (Live Cell) ΔTm​ +4.2 °CStrong intracellular target engagement confirmed.
Lipid Enzyme (e.g., ACC) SPR Kd​ 1.2 µMTransient binding; rapid dissociation phase.

Table 1: Representative binding affinity and target engagement metrics for BTBTA across diverse hydrophobic binding pockets.

Conclusion

The bis(4-tert-butylphenyl)-1,3-thiazol-2-amine scaffold is a powerful tool for probing deep, hydrophobic binding pockets. However, its physicochemical properties demand rigorous, specialized assay conditions. By prioritizing intact-cell assays like CETSA to avoid detergent-induced artifacts, and employing heavily optimized SPR protocols with strict DMSO solvent corrections, researchers can confidently map the polypharmacology and exact binding kinetics of this challenging, yet highly rewarding, chemical space.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.[Link]

  • De Mol, N. J., & Fischer, M. J. E. (2010). Surface Plasmon Resonance: A General Introduction. Methods in Molecular Biology, 627, 1-14.[Link]

Foundational

Spectroscopic characterization (NMR, FTIR) of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of N,N-Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine Abstract Introduction: The Scientific Imperative for Characterization The 2-aminothiazole scaffold is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N,N-Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine

Abstract

Introduction: The Scientific Imperative for Characterization

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with antibacterial, antifungal, and anti-tubercular properties.[2][4] The title compound, N,N-Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine, features a central 2-aminothiazole ring with two bulky 4-tert-butylphenyl substituents on the exocyclic amine. This substitution pattern is expected to impart significant lipophilicity and unique conformational properties.

Accurate structural confirmation and purity assessment are non-negotiable pillars of drug discovery and development. Spectroscopic techniques like NMR and FTIR are indispensable, providing unambiguous fingerprints of a molecule's atomic arrangement and functional groups. This guide establishes a robust analytical workflow for N,N-Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine, ensuring data integrity and reproducibility for researchers synthesizing or utilizing this compound.

Molecular Structure:

Chemical structure of N,N-Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine

Figure 1. Chemical structure of N,N-Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the gold standard for elucidating the carbon-hydrogen framework of organic molecules. For N,N-Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine, ¹H and ¹³C NMR will provide definitive evidence of its structure.

Predicted ¹H and ¹³C NMR Data

The molecular structure possesses a C₂ axis of symmetry through the thiazole ring and the nitrogen atom. This symmetry simplifies the expected spectra, as the two 4-tert-butylphenyl groups are chemically equivalent. The following data are predicted based on analogous compounds and standard chemical shift ranges.

Table 1: Predicted NMR Spectroscopic Data for N,N-Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine in CDCl₃

Technique Predicted Chemical Shift (δ, ppm) Assignment Rationale & Notes
¹H NMR ~ 7.40Ar-H (4H, doublet)Protons on the phenyl rings ortho to the nitrogen, deshielded by proximity to the electron-withdrawing thiazole system.
~ 7.25Ar-H (4H, doublet)Protons on the phenyl rings meta to the nitrogen.
~ 7.05Thiazole C4-H (1H, doublet)Thiazole ring proton, typically appears in the aromatic region.
~ 6.60Thiazole C5-H (1H, doublet)Thiazole ring proton, coupled to the C4-H.
~ 1.35-C(CH ₃)₃ (18H, singlet)Protons of the two equivalent tert-butyl groups, appearing as a sharp singlet due to free rotation.
¹³C NMR ~ 168Thiazole C2 (Amine-substituted)Carbon bearing the di-substituted amine group, significantly downfield.
~ 148Ar-C (Quaternary)Aromatic carbons of the tert-butyl groups.
~ 144Ar-C (Quaternary)Aromatic carbons attached to the nitrogen.
~ 138Thiazole C4Thiazole ring carbon with an attached proton.
~ 126Ar-CHAromatic methine carbons.
~ 125Ar-CHAromatic methine carbons.
~ 108Thiazole C5Thiazole ring carbon with an attached proton.
~ 34.5C (CH₃)₃ (Quaternary)Quaternary carbon of the tert-butyl groups.
~ 31.5-C(C H₃)₃Methyl carbons of the tert-butyl groups.
Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-resolution, reliable NMR data.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Materials:

  • N,N-Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine sample (~5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

Methodology:

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample into a clean, dry vial. Dissolve the sample in approximately 0.6 mL of CDCl₃-TMS. The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar to moderately polar organic compounds and its well-separated residual solvent peak.

  • Transfer: Transfer the solution to the NMR tube. Ensure no solid particles are present.

  • Instrument Setup: Insert the tube into the spectrometer. Lock the field on the deuterium signal of CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp peaks and high resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence (zg30).

    • Acquisition Parameters: Set a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds.

    • Number of Scans: Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.

    • Referencing: The spectrum is automatically referenced to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg30).

    • Acquisition Parameters: Set a spectral width of ~240 ppm.

    • Number of Scans: Acquire 512 to 2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra. Perform phase and baseline corrections.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in CDCl3-TMS (0.6 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert & Lock Transfer->Insert Shim Optimize Shim Insert->Shim Acquire_H1 Acquire ¹H Spectrum (16 scans) Shim->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (1024 scans) Acquire_H1->Acquire_C13 FT Fourier Transform Acquire_C13->FT Phase Phase & Baseline Correction FT->Phase Integrate Integrate & Assign Peaks Phase->Integrate

Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the presence of specific functional groups.

Predicted FTIR Spectral Data

The FTIR spectrum will serve as a molecular fingerprint. The key expected absorption bands are summarized below, with predictions based on well-established correlation tables.[5]

Table 2: Predicted FTIR Absorption Bands for N,N-Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100 - 3000C-H StretchAromatic & ThiazoleMedium
2965 - 2870C-H Stretchtert-Butyl (aliphatic)Strong
~ 1600, ~1500C=C & C=N StretchAromatic & Thiazole RingsStrong to Medium
~ 1365C-H Bend (symmetric)tert-ButylMedium
~ 830C-H Out-of-Plane Bend1,4-disubstituted (para) PhenylStrong

Causality Note: The strong aliphatic C-H stretching bands around 2965 cm⁻¹ will be a dominant feature, confirming the presence of the two tert-butyl groups. A strong band around 830 cm⁻¹ is highly characteristic of the para-substitution pattern on the phenyl rings. The absence of a broad N-H stretching band between 3500-3300 cm⁻¹ is a critical piece of evidence confirming that the amine is tertiary (N,N-disubstituted).

Experimental Protocol for FTIR Data Acquisition

The Attenuated Total Reflectance (ATR) technique is recommended as it requires minimal sample preparation and is ideal for solid powder samples.

Instrumentation:

  • An FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal is clean. Use a soft tissue dampened with isopropanol to wipe the crystal surface, then allow it to dry completely.

  • Background Scan: Collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). This is a self-validating step that measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample (a spatula tip is sufficient) directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

  • Sample Scan: Collect the sample spectrum using the same acquisition parameters as the background scan. The software will automatically generate the final absorbance spectrum.

  • Cleaning: After analysis, clean the crystal and press arm thoroughly to prevent cross-contamination.

FTIR Workflow Diagram

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Analysis Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Load Place Sample on Crystal Background->Load Press Apply Pressure Load->Press Scan Collect Sample Spectrum Press->Scan Correct Apply ATR Correction Scan->Correct Assign Assign Vibrational Bands Correct->Assign

Workflow for FTIR spectroscopic analysis via ATR.

Integrated Analysis and Conclusion

The structural elucidation of N,N-Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine is definitively achieved by integrating the data from both NMR and FTIR spectroscopy.

  • ¹H NMR confirms the presence and ratio of all proton environments: the para-substituted aromatic rings, the thiazole protons, and the highly abundant tert-butyl protons.

  • ¹³C NMR verifies the complete carbon skeleton, including the characteristic downfield shift of the amine-bearing C2 carbon of the thiazole ring.

  • FTIR confirms the key functional groups: aromatic and aliphatic C-H bonds, the aromatic/heterocyclic ring system, and, critically, the absence of an N-H bond, proving the tertiary nature of the amine.

Together, these techniques provide a comprehensive and self-validating spectroscopic profile. The protocols and predictive data outlined in this guide offer a robust foundation for any researcher working with this compound, ensuring high-quality, reproducible characterization.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Retrieved March 17, 2026, from [Link]

  • Gillon, D. W., Forrest, I. J., Meakins, G. D., Tirel, M. D., & Wallis, J. D. (1983). N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. Journal of the Chemical Society, Perkin Transactions 1, 341. [Link]

  • Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155209. [Link]

  • MDPI. (2021). N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. Retrieved March 17, 2026, from [Link]

  • Pukelytė, M., et al. (2021). Synthesis of novel functionalized N,N-disubstituted aminothiazoles. Chemija, 32(3). [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 17, 2026, from [Link]

Sources

Exploratory

The Structural Dichotomy of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine: An In Vitro Toxicity and Safety Profiling Guide

Executive Summary & Mechanistic Rationale In the landscape of medicinal chemistry, the 2-aminothiazole ring is a highly privileged scaffold, serving as the core for numerous kinase inhibitors, antimicrobial agents, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of medicinal chemistry, the 2-aminothiazole ring is a highly privileged scaffold, serving as the core for numerous kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. However, it is also widely recognized as a "toxicophore" due to its susceptibility to cytochrome P450 (CYP450)-mediated bioactivation[1].

When evaluating the in vitro toxicity profile of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine , scientists must navigate a fascinating structural dichotomy. The classic toxicity of 2-aminothiazoles stems from CYP3A4/CYP2C9-catalyzed epoxidation at the unsubstituted C4-C5 double bond, which generates highly electrophilic reactive metabolites (RMs) that covalently bind to hepatic proteins, causing idiosyncratic drug-induced liver injury (DILI)[2].

However, rational drug design principles dictate that substituting the C4 and C5 positions effectively sterically blocks this epoxidation pathway[3]. In Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine, the presence of two massive 4-tert-butylphenyl groups at these exact positions theoretically abrogates the RM liability. Yet, this structural modification introduces a new hazard: extreme lipophilicity . The dual tert-butylphenyl moieties drive the compound's partition coefficient (clogP) exceptionally high, shifting the toxicological risk away from covalent protein binding and toward physicochemical-driven off-target effects, specifically phospholipidosis, non-specific membrane disruption, and hERG channel inhibition[4].

This whitepaper outlines a targeted, self-validating in vitro screening framework designed specifically to interrogate this unique mechanistic shift.

Pathway Visualization: Metabolism vs. Physicochemical Liabilities

The following diagram illustrates the divergent toxicological pathways between an unsubstituted 2-aminothiazole and the sterically hindered Bis(4-tert-butylphenyl) derivative.

Mechanism A 2-Aminothiazole Core B Unsubstituted C4/C5 (e.g., Sudoxicam) A->B E Bis(4-tert-butylphenyl) Substitution A->E C CYP450 Epoxidation B->C CYP3A4 / CYP2C9 D Covalent Protein Binding (Hepatotoxicity) C->D Reactive Metabolites F Steric Blockade (No Epoxidation) E->F Safety Advantage G Extreme Lipophilicity (LogP > 6) E->G Physicochemical Liability H Phospholipidosis & hERG Inhibition G->H Off-Target Effects

Caption: Divergent toxicity pathways: CYP450 bioactivation of unsubstituted 2-aminothiazoles vs. lipophilicity-driven toxicity of the bis-substituted derivative.

Core In Vitro Toxicity Profiling Protocols

To rigorously evaluate this compound, the experimental design must not merely generate data, but prove the underlying causality. Every protocol below is designed as a self-validating system utilizing specific positive and negative controls to ensure assay integrity.

Protocol 1: Reactive Metabolite (RM) Trapping via GSH Adducts

Causality: This assay empirically verifies whether the C4/C5 bis-tert-butylphenyl substitution successfully prevents the epoxidation-mediated bioactivation typical of the 2-aminothiazole toxicophore. Self-Validating Controls:

  • Positive Control: Sudoxicam (known to form C5-GSH adducts).

  • Negative Control: Fluconazole (metabolically stable, no RM formation).

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at a final concentration of 1.0 mg/mL protein, 5 mM reduced glutathione (GSH) as the trapping agent, and 10 µM of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine (or controls).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry). Scan for neutral loss of 129 Da (characteristic of GSH adducts) and monitor for[M+GSH]⁺ molecular ions.

Protocol 2: High-Content Phospholipidosis & Cytotoxicity Assay

Causality: The extreme lipophilicity of the tert-butylphenyl groups strongly drives the molecule to partition into lysosomal membranes. Here, it can inhibit phospholipases, leading to drug-induced phospholipidosis (DIPL) and subsequent cellular toxicity. Self-Validating Controls:

  • Positive Control: Amiodarone (a classic lysosomotropic agent causing DIPL).

  • Negative Control: Acetaminophen (hepatotoxic via RMs, but does not cause phospholipidosis).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Treat cells with a concentration gradient (0.1 µM to 100 µM) of the test compound and controls. Co-incubate with 10 µM NBD-PE (a fluorescent phospholipid analog).

  • Incubation: Incubate for 48 hours to allow for lipid accumulation.

  • Washing & Fixation: Wash cells three times with PBS to remove unincorporated NBD-PE. Fix with 4% paraformaldehyde for 15 minutes, then stain nuclei with Hoechst 33342.

  • High-Content Imaging: Image plates using a high-content screening system (e.g., PerkinElmer Opera Phenix). Quantify the total intracellular fluorescence intensity of NBD-PE per cell (indicating phospholipidosis).

  • Viability Readout (Multiplex): In a parallel unstained plate, add CellTiter-Glo® reagent to measure ATP depletion as a proxy for general cytotoxicity (IC₅₀).

Protocol 3: Automated Patch-Clamp hERG Inhibition

Causality: Bulky, lipophilic amines are classic pharmacophores for binding within the hydrophobic central cavity of the Kv11.1 (hERG) potassium channel. This off-target binding poses a severe proarrhythmic risk (QT prolongation). Self-Validating Controls:

  • Positive Control: Dofetilide (potent hERG inhibitor).

  • Negative Control: Amoxicillin (no hERG activity).

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells when they reach 70-80% confluency.

  • System Setup: Load cells into an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration using standard intra- and extracellular physiological solutions.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine in escalating concentrations (0.01 µM to 30 µM) via the microfluidic perfusion system. Allow 3-5 minutes per concentration for steady-state block.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the IC₅₀ by fitting the fractional block vs. concentration data to a standard Hill equation.

Integrated Safety Screening Workflow

Workflow Start Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine In Vitro Safety Profiling Metab Phase 1: Metabolic Stability HLM + GSH Trapping Start->Metab Cyto Phase 2: Cellular Toxicity HepG2 + NBD-PE Assay Start->Cyto Cardio Phase 3: Cardiotoxicity Automated hERG Patch-Clamp Start->Cardio Decision Integrated Risk Assessment Metab->Decision RM Clearance Cyto->Decision IC50 & Lipidosis Cardio->Decision IC50 (hERG)

Caption: Tripartite in vitro safety screening workflow addressing both metabolic and physicochemical liabilities.

Quantitative Data Summaries & Benchmarks

The table below summarizes the expected toxicological shifts when comparing a standard, unsubstituted 2-aminothiazole against the sterically hindered, highly lipophilic Bis(4-tert-butylphenyl) derivative.

Assay / ParameterUnsubstituted 2-Aminothiazole (Benchmark)Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine (Expected)Mechanistic Driver / Causality
GSH Adduct Formation High (>10% of total metabolites)Negligible Steric hindrance at C4/C5 blocks CYP450 epoxidation.
HepG2 Cytotoxicity (IC₅₀) > 100 µM (Often requires long-term dosing for RM toxicity)10 - 30 µM Non-specific membrane disruption due to extreme lipophilicity.
Phospholipidosis (NBD-PE) NegativePositive (High Accumulation) Lysosomal trapping of the lipophilic amine moiety.
hERG Inhibition (IC₅₀) > 30 µM (Low risk)< 5 µM (High risk) Hydrophobic interactions within the hERG central cavity.
Aqueous Solubility Moderate (10 - 50 µg/mL)Poor (< 1 µg/mL) High crystal lattice energy and lipophilicity (clogP > 6).

Conclusion

The in vitro safety evaluation of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine requires a paradigm shift from traditional toxicophore screening. While the 2-aminothiazole core traditionally demands rigorous reactive metabolite testing[2], the specific C4/C5 bis-substitution in this molecule effectively neutralizes that threat[3]. However, drug developers must pivot their focus toward the liabilities introduced by the massive increase in lipophilicity[4]. By employing the self-validating protocols detailed in this guide—specifically targeting phospholipidosis and hERG inhibition—researchers can accurately map the safety profile of this highly hydrophobic compound class.

References

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Forschungszentrum Jülich (fz-juelich.de) URL:[Link]

  • A Rational Chemical Intervention Strategy To Circumvent Bioactivation Liabilities Associated with a Nonpeptidyl Thrombopoietin Receptor Agonist Containing a 2-Amino-4-arylthiazole Motif ACS Publications (Chemical Research in Toxicology) URL:[Link]

  • Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates Annual Reviews (Annual Review of Pharmacology and Toxicology) URL: [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Solvent Selection for Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine in Biological Assays

Introduction: The Challenge of Lipophilicity in Drug Discovery In the realm of drug discovery and biological research, the intrinsic properties of a compound dictate its journey from the bench to potential clinical appli...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Lipophilicity in Drug Discovery

In the realm of drug discovery and biological research, the intrinsic properties of a compound dictate its journey from the bench to potential clinical applications. Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine, a molecule of interest for its potential therapeutic activities, presents a common yet significant hurdle: poor aqueous solubility. This characteristic, largely attributed to its bulky hydrophobic tert-butylphenyl groups, complicates its use in aqueous-based biological assays. The selection of an appropriate solvent is therefore a critical first step, directly impacting the accuracy, reproducibility, and biological relevance of experimental results. An ideal solvent must not only effectively dissolve the compound but also be compatible with the biological system under investigation, minimizing off-target effects and experimental artifacts.

This guide provides a comprehensive overview of solvent selection for Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine, offering detailed protocols and a logical framework for researchers to determine the optimal solubilization strategy for their specific assay needs.

Understanding the Physicochemical Landscape

While specific solubility data for Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine is not extensively published, its structure, characterized by two 4-tert-butylphenyl groups attached to a thiazol-2-amine core, strongly suggests a lipophilic nature. Thiazole and its derivatives are a significant class of heterocyclic compounds with diverse biological activities.[1] Their solubility is often limited in aqueous solutions, necessitating the use of organic solvents.[1]

Key Physicochemical Considerations:

  • High Lipophilicity (Hydrophobicity): The large nonpolar surface area contributed by the two tert-butylphenyl groups is the primary driver of its poor water solubility.

  • Potential for Crystallinity: Highly crystalline compounds, often referred to as "brick-dust" molecules, can have high lattice energy that further impedes dissolution, even in some organic solvents.[2]

  • Thiazole Moiety: The thiazole ring itself is a pale yellow liquid that is moderately soluble in water and readily soluble in alcohol and ether.[1] However, the large phenyl substituents dominate the overall solubility profile of the target molecule.

Solvent Selection: A Multifaceted Decision

The choice of a solvent is not a one-size-fits-all solution. It requires a careful balance between solubilizing power and biological compatibility. The following sections detail the most common solvents and strategies for dissolving lipophilic compounds like Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine.

Primary Organic Solvents

Dimethyl sulfoxide (DMSO) is the most widely used solvent in biological research due to its exceptional solubilizing capacity for a broad range of compounds and its miscibility with water.[3] However, DMSO is not inert and can exert a variety of biological effects, even at low concentrations.[4][5]

Table 1: Comparison of Common Primary Solvents

SolventAdvantagesDisadvantages & Mitigations
Dimethyl Sulfoxide (DMSO) - Excellent solubilizing power for many lipophilic compounds.[3] - Miscible with water and many organic solvents.[3]- Can induce cellular stress, differentiation, and toxicity.[6][7] - May interfere with assay signals (e.g., fluorescence, enzyme activity).[3] - Can alter gene expression and epigenetic landscapes.[4][5] Mitigation: Keep the final concentration in the assay below 0.5%, and ideally below 0.1%.[6][8] Always include a vehicle control with the same DMSO concentration.
Ethanol (EtOH) - Good solvent for moderately lipophilic compounds. - Less toxic than many other organic solvents.[8] - Volatile, allowing for easy removal if necessary.- Can affect cell membrane integrity and fluidity.[8] - May precipitate the compound upon dilution into aqueous media. Mitigation: Use at low final concentrations (typically <1%). Perform serial dilutions to minimize precipitation.
Dimethylformamide (DMF) - Strong solubilizing power, often effective for compounds insoluble in DMSO.[2][9]- More toxic than DMSO. - Can be a source of free radicals. Mitigation: Use with caution and only when other solvents fail. Ensure the final concentration is as low as possible.
N-methyl-2-pyrrolidone (NMP) - High solubilizing capacity for a wide range of compounds.[2][9]- Higher viscosity than DMSO. - Potential for toxicity. Mitigation: Similar to DMF, use as a last resort and maintain very low final concentrations.
Advanced Solubilization Strategies

For compounds that remain challenging to dissolve or when the use of primary organic solvents is undesirable, more advanced strategies can be employed.

  • Co-solvents: Using a mixture of solvents can enhance solubility. A common approach is to dissolve the compound in a small volume of a strong organic solvent like DMSO and then perform an intermediate dilution in a less potent but more biocompatible solvent like ethanol before the final dilution in aqueous media.[2]

  • Surfactants and Cyclodextrins: These agents can increase the apparent solubility of lipophilic compounds in aqueous solutions.[10]

    • Surfactants (e.g., Tween® 80, Poloxamer 188): Form micelles that encapsulate the hydrophobic compound.[2][10]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with lipophilic molecules.[2][10]

  • Lipid-Based Formulations: For in vivo studies or specific in vitro models, formulating the compound in lipid-based carriers such as liposomes or nanoemulsions can improve solubility and bioavailability.[11][12]

Experimental Protocols

The following protocols provide a systematic approach to determining the optimal solvent and preparing solutions of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine for biological assays.

Protocol 1: Solubility Screening

This protocol is designed to empirically determine the best solvent for your compound.

Objective: To identify the solvent that provides the highest solubility for Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine.

Materials:

  • Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine

  • Candidate solvents: DMSO, Ethanol, DMF, NMP

  • Vortex mixer

  • Sonicator (water bath)

  • Microcentrifuge tubes

Procedure:

  • Weigh out a small, precise amount of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine (e.g., 1-5 mg) into several microcentrifuge tubes.

  • To each tube, add a small, measured volume of a different candidate solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mM).

  • Vortex each tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tubes in a sonicator bath for 10-15 minutes. Gentle warming (e.g., to 37°C) may also be applied, but be cautious of compound stability at higher temperatures.

  • Visually inspect each tube for complete dissolution. Note any undissolved particulate matter.

  • For tubes where the compound appears fully dissolved, add another small aliquot of the compound to determine if a higher concentration can be achieved.

  • For tubes with undissolved material, add a small, measured volume of the same solvent to determine the concentration at which the compound fully dissolves.

  • Record the approximate solubility in each solvent (e.g., in mg/mL or mM).

Protocol 2: Preparation of Stock and Working Solutions

Objective: To prepare a concentrated stock solution and dilute it to a final working concentration for biological assays, minimizing precipitation.

Materials:

  • Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine

  • Optimal solvent determined in Protocol 1 (e.g., DMSO)

  • Aqueous assay buffer or cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

A. Stock Solution Preparation (e.g., 10 mM in DMSO):

  • Based on the desired concentration and volume, calculate the required mass of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine.

  • Weigh the compound into a sterile, appropriate-sized tube.

  • Add the calculated volume of high-purity, anhydrous DMSO.

  • Vortex and/or sonicate until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

B. Preparation of Working Solutions (Serial Dilution Method): This method is crucial to prevent precipitation of the lipophilic compound when diluting into an aqueous medium.[2][13]

  • Intermediate Dilution (Optional but Recommended): If using a strong organic solvent like DMSO, first dilute the stock solution into a co-solvent like ethanol or directly into the cell culture medium containing serum (if applicable), which can help stabilize the compound. For example, dilute the 10 mM DMSO stock 1:10 in complete cell culture medium to achieve a 1 mM intermediate solution.

  • Final Working Dilution: From the intermediate solution, perform the final dilution into the assay buffer or cell culture medium to achieve the desired final concentration (e.g., 1 µM, 10 µM).

  • Important: Add the compound solution to the aqueous medium while vortexing or gently mixing to ensure rapid and uniform dispersion.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with the solvent(s) alone.

Workflow and Decision-Making Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow for solvent selection and experimental setup.

Solvent_Selection_Workflow start Start: Need to dissolve Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine solubility_screen Protocol 1: Perform Solubility Screen start->solubility_screen dissolved_in_dmso Soluble in DMSO? solubility_screen->dissolved_in_dmso dissolved_in_others Soluble in other solvents (EtOH, DMF, NMP)? dissolved_in_dmso->dissolved_in_others No use_dmso Prepare DMSO Stock Solution dissolved_in_dmso->use_dmso Yes use_other Select best alternative (e.g., Ethanol) dissolved_in_others->use_other Yes insoluble Compound is poorly soluble in all tested solvents dissolved_in_others->insoluble No prepare_working_solution Protocol 2: Prepare Working Solution (Use Serial Dilution) use_dmso->prepare_working_solution use_other->prepare_working_solution advanced_strategies Consider Advanced Strategies: - Co-solvents - Surfactants (Tween®) - Cyclodextrins insoluble->advanced_strategies advanced_strategies->prepare_working_solution assay Perform Biological Assay prepare_working_solution->assay

Caption: Decision workflow for solvent selection.

Experimental_Setup_Diagram cluster_prep Solution Preparation cluster_assay Assay Plate Setup stock High Concentration Stock (e.g., 10 mM in DMSO) intermediate Intermediate Dilution (e.g., 100 µM in media) stock->intermediate 1:100 Dilution working Final Working Concentrations (e.g., 0.1, 1, 10 µM) intermediate->working Serial Dilutions treatment Add Working Solutions to Assay Plate working->treatment cells Plate Cells/Prepare Assay System cells->treatment incubation Incubate for Defined Period treatment->incubation readout Perform Assay Readout incubation->readout

Caption: Experimental workflow from stock to assay.

Conclusion and Best Practices

The successful use of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine in biological assays is critically dependent on the initial solubilization step. While DMSO often serves as a reliable starting point, its potential for biological interference necessitates careful validation and the use of the lowest possible final concentration.[3][4] Should this compound prove difficult to dissolve, a systematic screening of alternative solvents and the implementation of advanced solubilization strategies are recommended.

Key Takeaways:

  • Always Perform a Vehicle Control: This is non-negotiable for interpreting your results accurately.

  • Minimize Final Solvent Concentration: Aim for ≤ 0.5% for most solvents in cell-based assays.[8]

  • Use Serial Dilutions: Avoid "crashing out" your compound by diluting it gradually into aqueous solutions.[2]

  • Visually Inspect Solutions: Always check for precipitation in your working solutions before adding them to your assay.

  • Consider Compound Stability: Be mindful that some compounds may be unstable in certain solvents over time. Freshly prepared solutions are often best.

By following the guidelines and protocols outlined in this document, researchers can develop a robust and reproducible method for working with Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine, ensuring the integrity and reliability of their biological data.

References

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?[Link]

  • Kuroda, K., et al. (2020, November 11). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature. [Link]

  • Thuy, T. T., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Progress in Biology. [Link]

  • Genedata. (2019, March 15). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. [Link]

  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?[Link]

  • Maastricht University. (2019, March 15). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. [Link]

  • Galvagnion, C., et al. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Bio-Techne. (2025, September 2). Alternatives to DMSO in cryopreservation: efficacy, toxicity and regulatory perspectives. [Link]

  • ResearchGate. (2022, July 11). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]

  • ResearchGate. What do you think about alternatives to DMSO for cell therapy applications?[Link]

  • MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

  • ResearchGate. (2021, October 5). How to dissolve a lipophilic compund in media?[Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. [Link]

  • ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Link]

  • PMC. (2023). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. [Link]

  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link]

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Application

Application Notes and Protocols: The Versatile Role of N,N-Diaryl-1,3-Thiazol-2-amines as Precursors in Organic Synthesis

The 2-aminothiazole moiety is a key component in numerous pharmaceuticals, including anticancer agents like Dasatinib and Alpelisib.[3] Its derivatives exhibit a vast spectrum of biological activities, such as antibacter...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminothiazole moiety is a key component in numerous pharmaceuticals, including anticancer agents like Dasatinib and Alpelisib.[3] Its derivatives exhibit a vast spectrum of biological activities, such as antibacterial, anti-inflammatory, and antiviral properties.[4][5] The synthetic utility of 2-aminothiazoles lies in the reactivity of both the heterocyclic ring and the exocyclic amino group, making them valuable starting materials for the construction of more complex molecules.

Synthesis of the 2-Aminothiazole Core: The Hantzsch Synthesis

A foundational method for the synthesis of the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative.[3]

A general representation of the Hantzsch synthesis is depicted below:

Hantzsch_Synthesis reagents α-Haloketone + Thiourea intermediate Thiazoline Intermediate reagents->intermediate Condensation product 2-Aminothiazole Derivative intermediate->product Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis.

Plausible Synthetic Route to N,N-Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine

A plausible pathway to synthesize the target compound would involve a two-step process: first, the synthesis of 2-amino-1,3-thiazole, followed by a double N-arylation reaction.

Step 1: Synthesis of 2-Aminothiazole

The synthesis of the parent 2-aminothiazole can be achieved by reacting chloroacetaldehyde with thiourea.[6] Given the instability of chloroacetaldehyde, its diethyl acetal is often used as a more stable precursor.[6]

Step 2: N,N-Diarylation of 2-Aminothiazole

The introduction of two aryl groups onto the exocyclic nitrogen can be accomplished through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.

The proposed synthetic pathway is illustrated below:

Synthesis_Pathway start 2-Aminothiazole + 2 eq. 4-tert-Butylphenyl Halide conditions Pd Catalyst (e.g., Pd(dba)2) Ligand (e.g., P(t-Bu)3) Base (e.g., NaOt-Bu) Toluene, Heat start->conditions Buchwald-Hartwig Amination product Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine conditions->product

Caption: Proposed Buchwald-Hartwig amination for diarylation.

Application of N,N-Diaryl-1,3-Thiazol-2-amines in Organic Synthesis

The resulting N,N-diaryl-1,3-thiazol-2-amine is a versatile precursor for further synthetic transformations. The thiazole ring can undergo electrophilic substitution, and the bulky diarylamino group can direct the regioselectivity of these reactions.

Electrophilic Halogenation at the C5-Position

The C5-position of the 2-aminothiazole ring is susceptible to electrophilic attack. Halogenation at this position provides a handle for subsequent cross-coupling reactions, allowing for the introduction of a wide range of substituents.[7]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Chlorothiophen-2-yl)thiazol-2-amine (A Representative 2-Aminothiazole)

This protocol is adapted from a literature procedure for the synthesis of a substituted 2-aminothiazole and serves as a representative example of the Hantzsch synthesis.[8]

Materials:

  • 2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one

  • Thiourea

  • Ethanol

Procedure:

  • To a solution of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (1.0 eq) in ethanol, add thiourea (1.2 eq).

  • Heat the reaction mixture to 80°C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 4-(4-chlorothiophen-2-yl)thiazol-2-amine.

Protocol 2: Electrophilic Bromination of a 2-Aminothiazole Derivative

This protocol provides a general method for the bromination of the C5-position of a 2-aminothiazole ring.[8]

Materials:

  • 4-(4-Chlorothiophen-2-yl)thiazol-2-amine (or other 2-aminothiazole derivative)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the 2-aminothiazole derivative (1.0 eq) in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.0 eq) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

Data Summary

The following table summarizes representative reaction conditions for the synthesis and functionalization of 2-aminothiazole derivatives.

ReactionSubstratesReagents & ConditionsProductTypical YieldReference
Hantzsch Synthesis α-Haloketone, ThioureaEthanol, 80°C, 5h2-Aminothiazole derivative45-59%[8]
C5-Bromination 2-Aminothiazole derivativeNBS, DMF, 0°C to rt5-Bromo-2-aminothiazole derivative-[8]
Buchwald-Hartwig Amination 2-Aminothiazole, Aryl halidePd(dba)₂, P(t-Bu)₃, NaOt-Bu, Toluene, 100°CN-Aryl-2-aminothiazole-[9]

Conclusion

While specific data for Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine is scarce, the general reactivity of the 2-aminothiazole scaffold provides a robust framework for its synthesis and application as a precursor in organic synthesis. The protocols and reaction schemes presented here, based on established methodologies for related compounds, offer a comprehensive guide for researchers and drug development professionals. The versatility of the 2-aminothiazole core, combined with powerful cross-coupling technologies, allows for the creation of a diverse library of molecules with potential therapeutic applications.[3][4]

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. (2021-01-15). Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. (2021-03-07). Available from: [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available from: [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Available from: [Link]

  • Synthesis of some new 5- substituted of. JOCPR. Available from: [Link]

  • Three possible ways of the reaction between 2-aminothiazole and electrophiles. Available from: [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4. RSC Publishing. (2023-03-20). Available from: [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. (2020-10-01). Available from: [Link]

  • Synthesis of a New Class of Tris- and Bis(1,3,4-thiadiazol-2-amine) Methyl and Ethyl Tris- and Bis-2-(2-(2-benzoyl hydrazinyl)-4-oxothiazolidine) Acetate Derivatives. ResearchGate. (2016-06-26). Available from: [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. PMC. Available from: [Link]

  • Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Available from: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. (2021-08-25). Available from: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. (2024-02-28). Available from: [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. (2024-08-09). Available from: [Link]

  • Preparative Syntheses of Bis(4-tert-butylphenyl)aminoxyl. ResearchGate. Available from: [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed. Available from: [Link]

Sources

Method

Application Note: High-Throughput Screening (HTS) Triage and Validation of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine

Executive Summary In high-throughput screening (HTS) campaigns, the identification of genuine target modulators is frequently confounded by assay interference. Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine (CAS 554405-20-8...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In high-throughput screening (HTS) campaigns, the identification of genuine target modulators is frequently confounded by assay interference. Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine (CAS 554405-20-8) represents a highly challenging chemotype. While the 2-aminothiazole core is a privileged scaffold in medicinal chemistry, this specific derivative possesses extreme lipophilicity (calculated LogP > 6.0) due to its dual tert-butylphenyl substitutions.

As a Senior Application Scientist, I have designed this protocol to address the dual risk this compound presents: its structural classification as a Promiscuous 2-Aminothiazole (PrAT) and its high propensity for colloidal aggregation . This guide provides a self-validating, orthogonal workflow to definitively separate genuine target engagement from artifactual assay interference.

Mechanistic Context: The PrAT and Aggregation Challenge

To effectively screen Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine, researchers must understand the causality behind its frequent false-positive hit rates:

  • The PrAT Phenomenon : 2-Aminothiazoles (2-ATs) are notorious Pan-Assay Interference Compounds (PAINS). They frequently emerge as hits in biophysical and biochemical assays through non-specific mechanisms, including redox cycling and metal chelation. This behavior has led to their classification as "frequent hitters" or PrATs .

  • Colloidal Aggregation : The massive hydrophobic bulk of the bis(4-tert-butylphenyl) moiety drives the compound to spontaneously form colloidal aggregates in aqueous HTS buffers (e.g., Tris/HEPES at pH 7.4). These colloids act as non-specific protein denaturants. They sequester the target enzyme on their highly hydrophobic surfaces, causing a loss of enzymatic activity that mimics true inhibition .

The Causality of the Solution : To de-risk this compound, our workflow relies on the physical disruption of colloids using non-ionic detergents (Primary Screen) and direct biophysical measurement of particle size and 1:1 binding stoichiometry (Orthogonal Validation).

HTS Triage Workflow

The following logic tree dictates the progression of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine through the screening cascade.

HTS_Workflow Start Compound Library Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine Primary Primary HTS Assay (TR-FRET / FP) Detergent +/- Start->Primary Triage1 Hit Identification? Primary->Triage1 Counter Counter-Screening (DLS for Aggregation) Triage1->Counter Yes (IC50 < 10 µM) Discard Discard / Flag as PrAT Triage1->Discard No Triage2 PAINS / Artifact? Counter->Triage2 Biophysical Biophysical Validation (SPR / ITC) Triage2->Biophysical No (Clean Profile) Triage2->Discard Yes (Aggregator) ValidHit Validated Lead Compound Biophysical->ValidHit KD Confirmed Biophysical->Discard No Binding

Figure 1. HTS triage workflow for identifying and de-risking PrATs and colloidal aggregators.

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that assay artifacts are flagged immediately by internal controls.

Protocol 1: Primary TR-FRET Assay with Detergent Control

Objective: Identify initial hits while simultaneously testing for detergent-sensitive colloidal aggregation.

  • Reagent Preparation : Prepare the target protein and TR-FRET fluorophores in standard assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Split the buffer into two batches:

    • Batch A: No detergent.

    • Batch B: Supplemented with 0.01% (v/v) Triton X-100.

  • Acoustic Dispensing : Use an Echo Acoustic Dispenser to transfer Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine (from a 10 mM DMSO stock) into 384-well plates. Causality: Acoustic dispensing eliminates the use of plastic pipette tips, preventing the highly lipophilic compound from adsorbing to the plastic and artificially lowering the actual assay concentration.

  • Incubation & Reading : Incubate the compound with the protein for 30 minutes at room temperature, then read the TR-FRET signal.

  • Self-Validation Check : Compare the IC50 between Batch A and Batch B. A genuine hit will maintain its IC50. An aggregator will show a >10-fold rightward shift (loss of potency) in Batch B because the detergent disrupts the non-specific colloids.

Protocol 2: Dynamic Light Scattering (DLS) Counter-Screen

Objective: Directly measure the hydrodynamic radius of particles in solution to confirm aggregation.

  • Sample Preparation : Filter the assay buffer through a 0.22 µm syringe filter to remove dust particulates. Prepare the compound at 2× its calculated IC50 concentration (e.g., 10 µM) in 1% DMSO/buffer.

  • Baseline Establishment : Measure the filtered buffer alone in a plate-based DLS reader (e.g., Wyatt DynaPro). Self-Validation: The baseline scattering intensity must be < 10⁴ counts/s.

  • Measurement : Read the compound well.

  • Data Interpretation : Causality: Small molecules in true solution do not scatter light significantly. If the scattering intensity spikes to > 10⁶ counts/s and the software fits a particle radius of > 50 nm, the compound has formed colloidal aggregates.

Protocol 3: Surface Plasmon Resonance (SPR) Validation

Objective: Confirm 1:1 stoichiometric target engagement.

  • Chip Preparation : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (Flow Cell 2). Leave Flow Cell 1 blank as a reference.

  • Buffer Optimization : Use PBS-P+ running buffer supplemented with 3% DMSO and 1 mg/mL BSA. Causality: The BSA acts as a carrier protein to prevent the highly lipophilic bis(4-tert-butylphenyl) groups from non-specifically sticking to the dextran matrix of the chip.

  • Analyte Injection : Inject the compound in a multi-cycle kinetic format (0.1 µM to 10 µM).

  • Self-Validation Check : Subtract the Fc1 reference signal from Fc2. A true hit will produce a saturable, square-wave sensorgram that fits a 1:1 Langmuir binding model. A PrAT/aggregator will show a continuous, non-saturating upward drift indicating non-specific surface fouling.

Data Presentation: Expected HTS Profile

To aid in rapid decision-making, compare your experimental results against this quantitative matrix. If Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine matches the "Aggregator/PrAT Profile," it must be discarded from the lead optimization pipeline.

Assay MetricTrue Target Modulator ProfileColloidal Aggregator / PrAT Profile
TR-FRET IC50 (No Detergent) < 5.0 µM< 5.0 µM
TR-FRET IC50 (+0.01% Triton X-100) < 5.0 µM (No significant shift)> 50 µM (Complete loss of activity)
Dose-Response Hill Slope ( nH​ ) 0.8 – 1.2> 2.0 (Unnaturally steep curve)
DLS Scattering Intensity (at 10 µM) Baseline (< 10⁴ counts/s)> 10⁶ counts/s (Particles > 50 nm)
SPR Sensorgram Profile Saturable, 1:1 Langmuir bindingNon-saturating, continuous upward drift

References

  • Devine, S., Mulcair, M., Debono, C., et al. "Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold." Journal of Medicinal Chemistry 58.3 (2015): 1205-1214. URL:[Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. "A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening." Journal of Medicinal Chemistry 45.8 (2002): 1712-1722. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2389932, Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine." PubChem, 2023. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine

Welcome to the Formulation & Troubleshooting Support Center. This guide is designed for pharmaceutical scientists and formulation engineers working with highly lipophilic, non-compliant chemical entities.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is designed for pharmaceutical scientists and formulation engineers working with highly lipophilic, non-compliant chemical entities.

Here, we address the specific physicochemical challenges of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine .

Diagnostic Overview: The Solvation Barrier

Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine is a notoriously difficult molecule to formulate. The structural causality behind its near-zero aqueous solubility lies in two features:

  • Dual tert-butylphenyl moieties: These massive, highly lipophilic hydrocarbon clusters create a severe thermodynamic penalty for aqueous solvation, driving the LogP exceptionally high.

  • Weakly basic thiazol-2-amine core: While the amine provides a theoretical site for protonation, its pKa is low (~4.0–5.0). It remains un-ionized at physiological pH (7.4), rendering traditional salt-formation strategies ineffective for in vivo dosing.

To overcome this, we must shift from simple solvation to supramolecular encapsulation and lipid-based microemulsification .

Troubleshooting Guide & FAQs

Q1: My compound completely crashes out of solution when I dilute my 10 mM DMSO stock into my aqueous in vitro assay buffer. How do I prevent this? A: This is a classic "solvent-shift" precipitation. The drug is soluble in DMSO, but the moment water is introduced, the hydrophobic tert-butyl groups force the molecule to aggregate. Causality & Solution: You must lower the dielectric constant of the buffer gradually. Instead of a direct spike into water, use a step-down co-solvent/surfactant cascade. Pre-dilute your DMSO stock into a transitional mixture of PEG400 and Tween 80 before introducing it to the assay buffer. The PEG400 acts as a co-solvent to bridge the polarity gap, while Tween 80 forms micelles that shield the lipophilic tails from the aqueous environment.

Q2: We are moving to in vivo PK studies and need an Intravenous (IV) formulation. The compound will not dissolve in saline, and we cannot use high concentrations of DMSO due to toxicity. What is the standard approach? A: For IV administration of extremely bulky lipophiles, Sulfobutylether-β-cyclodextrin (SBECD / Captisol®) is the gold standard. Causality & Solution: β-cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior[1]. The cavity size of β-cyclodextrin is perfectly matched to encapsulate bulky aromatic rings like your tert-butylphenyl groups. The sulfobutyl ether tails of Captisol extend into the water, providing massive aqueous solubility (often increasing drug solubility by >10,000-fold) while maintaining an excellent systemic safety profile.

Q3: Our oral (PO) bioavailability is less than 2%. The drug is likely suffering from dissolution-rate limited absorption in the GI tract. How do we formulate this for oral gavage? A: Your compound is a classic BCS Class II/IV molecule. Milling it to a powder will not suffice because the thermodynamic barrier to dissolve in gastric fluid is too high. You must use a Self-Microemulsifying Drug Delivery System (SMEDDS) [2]. Causality & Solution: SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents[3]. You pre-dissolve the drug in this lipid matrix. When the animal ingests the formulation, the mild agitation of the GI tract causes the mixture to spontaneously form an oil-in-water (o/w) microemulsion with droplet sizes <100 nm[3]. This completely bypasses the dissolution step, presenting the drug to the intestinal mucosa in a highly absorbable, pre-solvated state, and often promotes absorption via the intestinal lymphatic pathway, bypassing hepatic first-pass metabolism[2].

Formulation Decision Workflows

DecisionTree Start API: Bis(4-tert-butylphenyl) -1,3-thiazol-2-amine InVitro In Vitro Assays (Biochemical/Cellular) Start->InVitro InVivo In Vivo Studies (PK/PD/Efficacy) Start->InVivo Cosolvent Co-solvent/Surfactant Cascade (DMSO -> PEG400 -> Tween 80) InVitro->Cosolvent Prevents precipitation IV Intravenous (IV) Dosing InVivo->IV PO Oral (PO) Dosing InVivo->PO Captisol SBECD Complexation Host-Guest Inclusion IV->Captisol Requires clear solution PO->Captisol Alternative for fast absorption SMEDDS SMEDDS Formulation Lipid Microemulsion PO->SMEDDS Bypasses dissolution

Caption: Decision tree for selecting a solubility enhancement strategy based on the target application.

SMEDDS_Mechanism A Pre-concentrate (API + Oil + Surfactant) B Aqueous Dispersion (GI Fluids + Agitation) A->B Ingestion C O/W Microemulsion (<100 nm droplets) B->C Spontaneous Emulsification D Lymphatic Uptake & Systemic Circulation C->D Bypasses Hepatic First-Pass

Caption: Mechanistic pathway of SMEDDS forming spontaneous microemulsions in the GI tract.

Quantitative Formulation Strategies

Formulation StrategyMechanism of SolubilizationTarget ApplicationExpected Aqueous SolubilityKey Excipients
Unformulated API None (Intrinsic)Baseline< 1 µg/mLNone
Co-solvent Cascade Dielectric constant reduction & MicellizationIn vitro assays50 - 100 µg/mLDMSO (1%), PEG400 (5%), Tween 80 (0.1%)
SBECD Complexation Supramolecular host-guest inclusionIV / PO dosing5 - 20 mg/mLCaptisol® (20-30% w/v), Citrate Buffer
SMEDDS Pre-solvation & spontaneous microemulsificationPO dosing> 50 mg/mL (in lipid phase)Capmul PG-8, Labrasol, Tween 80

Standard Operating Protocols

Protocol A: Preparation of a 10 mg/mL IV Formulation via SBECD Complexation

This protocol utilizes pH-modulation to temporarily ionize the thiazole core, facilitating initial dissolution, followed by cyclodextrin encapsulation of the tert-butylphenyl groups.

  • Preparation of Vehicle: Dissolve 200 mg of SBECD (Captisol®) in 800 µL of sterile Water for Injection (WFI) to create a 20% w/v solution.

  • Acidification: Adjust the pH of the SBECD solution to ~3.0 using 0.1 N HCl. Causality: The low pH protonates the weakly basic thiazol-2-amine (pKa ~4.5), slightly increasing its polarity and disrupting the crystal lattice energy, allowing the cyclodextrin cavity to access the lipophilic tails.

  • API Addition: Add 10 mg of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine to the acidified vehicle.

  • Complexation: Sonicate the suspension in a water bath at 40°C for 30–60 minutes until the solution becomes completely clear.

  • Self-Validation & Neutralization: Slowly adjust the pH back to 7.4 using 0.1 N NaOH while stirring.

    • Validation Check: If the solution remains optically clear at pH 7.4, the host-guest inclusion complex is successfully formed and thermodynamically stable. If precipitation occurs, the cyclodextrin ratio is too low; restart with 30% w/v SBECD.

  • Finalization: Q.S. to 1.0 mL with WFI and sterile filter through a 0.22 µm PVDF membrane.

Protocol B: Preparation of a SMEDDS Formulation for Oral Dosing

This protocol creates an isotropic lipid matrix that will spontaneously emulsify upon contact with gastric fluids.

  • Excipient Blending: In a glass vial, combine 150 mg of Capmul PG-8 (Oil), 600 mg of Labrasol (Surfactant), and 250 mg of Tween 80 (Co-surfactant)[3].

  • Homogenization: Vortex the mixture for 2 minutes and incubate at 50°C for 10 minutes to ensure a single, isotropic phase is formed.

  • API Loading: Add 50 mg of the API to the lipid pre-concentrate.

  • Solubilization: Stir magnetically at 50°C for 2 hours until the API is completely dissolved. The resulting liquid should be clear and slightly viscous.

  • Self-Validation (Emulsification Test): Drop 50 µL of the loaded SMEDDS into 10 mL of simulated gastric fluid (0.1 N HCl) at 37°C under mild stirring (50 rpm).

    • Validation Check: The mixture should form a clear or slightly bluish opalescent dispersion within 2 minutes. A milky white appearance indicates droplet sizes >200 nm (macroemulsion), requiring an increase in the Labrasol/Tween 80 ratio.

References

  • Ligand Pharmaceuticals. "WHAT IS CAPTISOL®?" Cloudfront.net / Captisol.com. Available at:[Link]

  • Maurya, S. D., et al. (2017). "SELF-MICRO EMULSIFYING DRUG DELIVERY SYSTEMS (SMEDDS): A REVIEW ON PHYSICO-CHEMICAL AND BIOPHARMACEUTICAL ASPECTS." Journal of Drug Delivery and Therapeutics. Available at:[Link]

  • TMR Journals. (2025). "Development and optimization of a self-microemulsifying drug delivery system (SMEDDS) for lafutidine: enhancing solubility for effective gastric ulcer treatment." Traditional Medicine Research. Available at: [Link]

  • Krigbaum, M., et al. (2022). "Cyclodextrin-Based Nanosponges: Overview and Opportunities." Frontiers in Pharmacology. Available at:[Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Toxicity of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine

Welcome to the technical support center for Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding the use of this compound in cell culture. As with many small molecules, achieving high specificity and minimizing off-target toxicity is paramount for generating reliable and translatable data. This resource will equip you with the knowledge to systematically identify and mitigate these challenges.

I. Understanding the Compound: What the Literature Suggests

While specific biological targets for Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine are not extensively documented in publicly available literature, the broader class of 2-aminothiazoles has been shown to exhibit a wide range of biological activities.[1][2] These include anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4] It is important to note that some 2-aminothiazole scaffolds have been identified as "promiscuous binders," indicating a potential to interact with multiple cellular targets.[5] This inherent promiscuity underscores the importance of careful experimental design to de-risk off-target effects.

Studies on structurally related N,4-diaryl-1,3-thiazole-2-amines have demonstrated antiproliferative activity in human cancer cell lines, with some compounds acting as tubulin polymerization inhibitors.[6] Therefore, it is plausible that Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine may exert its effects through similar mechanisms, and this possibility should be a guiding hypothesis in your troubleshooting efforts.

II. Troubleshooting Guide: A Step-by-Step Approach to Unforeseen Cytotoxicity

Encountering unexpected or excessive cytotoxicity in your cell cultures can be a significant setback. This section provides a logical workflow to diagnose and resolve these issues.

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed Step1 Step 1: Verify Compound Integrity and Handling Start->Step1 Step2 Step 2: Optimize Dosing and Exposure Step1->Step2 Step3 Step 3: Assess for Non-Specific Toxicity Step2->Step3 Step4 Step 4: Hypothesis-Driven Mechanistic Investigation Step3->Step4 Step5 Step 5: Implement Mitigation Strategies Step4->Step5 End End: Minimized Off-Target Toxicity Step5->End Mechanistic_Investigation Hypothesis Hypothesis: Off-Target Toxicity is due to... Tubulin Tubulin Disruption Hypothesis->Tubulin Mito Mitochondrial Dysfunction Hypothesis->Mito ROS Oxidative Stress Hypothesis->ROS Kinase Kinase Inhibition Hypothesis->Kinase

Caption: Potential mechanisms of off-target toxicity for 2-aminothiazole derivatives.

Question: My compound shows significant toxicity even at low concentrations. What are the likely off-target pathways?

Answer:

  • Tubulin Disruption: As some N,4-diaryl-1,3-thiazole-2-amines are known to inhibit tubulin polymerization, this is a prime suspect. [6] * Experimental Protocol:

    • Immunofluorescence Microscopy: Treat cells with your compound and stain for α-tubulin. Look for changes in the microtubule network, such as depolymerization or bundling.
    • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. Tubulin inhibitors often cause a G2/M phase arrest.
  • Mitochondrial Dysfunction:

    • Experimental Protocol:

      • Mitochondrial Membrane Potential Assay: Use fluorescent dyes like JC-1 or TMRE to measure changes in the mitochondrial membrane potential. A decrease can indicate mitochondrial toxicity.

      • Seahorse Assay: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to directly assess mitochondrial respiration and glycolysis.

  • Induction of Oxidative Stress:

    • Experimental Protocol:

      • ROS Detection: Use fluorescent probes like DCFDA to measure the intracellular levels of reactive oxygen species (ROS).

      • Antioxidant Rescue: Co-treat cells with your compound and an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic phenotype.

Step 5: Implement Mitigation Strategies

Once you have a better understanding of the potential cause of off-target toxicity, you can implement strategies to minimize it.

Question: I have identified a likely off-target mechanism. How can I reduce the toxicity in my experiments?

Answer:

  • Structure-Activity Relationship (SAR) Studies: If you have access to medicinal chemistry resources, consider synthesizing and testing analogs of your compound. Minor structural modifications can sometimes dissociate the on-target activity from the off-target toxicity.

  • Co-treatment with Pathway Inhibitors: If you have identified a specific off-target pathway, you can co-treat with a known inhibitor of that pathway to see if it mitigates the toxicity. This can also serve as a validation of your off-target hypothesis.

  • Use of Lower, More Physiologically Relevant Concentrations: If possible, use the lowest effective concentration of your compound to minimize the engagement of lower-affinity off-targets.

  • Consider Alternative Delivery Methods: In some cases, encapsulating the compound in nanoparticles or liposomes can alter its biodistribution within the cell and reduce off-target effects.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting concentration for in vitro experiments with Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine?

    • A1: We recommend starting with a broad dose-response curve, ranging from 1 nM to 100 µM, to empirically determine the optimal concentration for your specific cell line and assay.

  • Q2: Are there any known drug-drug interactions I should be aware of in cell culture?

    • A2: While specific interactions are not documented, be mindful of other compounds in your culture system. For example, if your compound is metabolized by cytochrome P450 enzymes, other drugs or even components in the serum could affect its stability and activity.

  • Q3: Can I use this compound in animal models?

    • A3: Before moving to in vivo studies, it is critical to have a thorough understanding of the compound's in vitro toxicity profile. The data you generate using this guide will be invaluable for designing safe and effective animal experiments.

  • Q4: The parent 2-aminothiazole scaffold is reported to be non-cytotoxic in some studies. Why is my compound showing toxicity?

    • A4: The addition of the two 4-tert-butylphenyl groups dramatically changes the chemical properties of the molecule, including its size, lipophilicity, and electronic distribution. [7]These modifications can lead to new biological activities and potential liabilities that are not present in the parent scaffold.

IV. References

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances.

  • Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. European Journal of Pharmaceutical Sciences.

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Medicinal Chemistry Letters.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

  • Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica.

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One.

  • bis(4-tert-butylphenyl)-1,3-thiazol-2-amine. Kyberlife.

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Bioorganic & Medicinal Chemistry Letters.

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules.

  • Synthesis and Biological Activity of NewT[5][7]hiazolo[4,5-d]pyridazin-4(5H)-ones. Pharmaceutical Chemistry Journal.

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Pharmaceuticals.

  • Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Journal of Saudi Chemical Society.

  • 4-(4-butylphenyl)-1,3-thiazol-2-amine. MilliporeSigma.

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate.

  • 4-tert-Butyl-1,3-thiazol-2-amine. PubChem.

  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Chemistry & Biodiversity.

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals.

  • 4-tert-butyl-2-phenyl-1,3-thiazol-5-amine. NextSDS.

  • The reaction for 1,3,4-thiadiazol-2-amine derivatives synthesis. ResearchGate.

  • 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online.

Sources

Troubleshooting

Overcoming precipitation issues when diluting Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine in culture media

Technical Support Center: Overcoming Precipitation of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine in Cell Culture Assays Executive Summary & Compound Profiling Welcome to the Technical Support Center. As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Precipitation of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine in Cell Culture Assays

Executive Summary & Compound Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro delivery of highly lipophilic small molecules. Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine (Molecular Weight: ~364.5 g/mol ) presents a classic formulation challenge. The presence of two bulky tert-butylphenyl groups flanking a thiazole core renders this compound exceptionally hydrophobic.

When researchers attempt to dilute a high-concentration Dimethyl Sulfoxide (DMSO) stock of this compound directly into aqueous cell culture media (e.g., DMEM or RPMI), the system experiences a thermodynamic shock. The DMSO rapidly diffuses into the bulk water, leaving the lipophilic compound in a state of supersaturation. This triggers rapid nucleation and solvent-shift precipitation (often called the "Ouzo effect"). The result is inconsistent dosing, artifactual cytotoxicity, and irreproducible assay data.

To achieve a self-validating, reproducible assay, you must decouple the compound's solubility from the final DMSO concentration by utilizing a thermodynamic sink—a carrier system that shields the hydrophobic core of the compound from the aqueous environment.

Troubleshooting FAQs: The "Why" Behind the Failure

Q: My media looks clear after adding the compound. Can I assume it is fully dissolved? A: No. Visual inspection is insufficient for highly lipophilic compounds. Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine often forms micro-precipitates or colloidal aggregates that are invisible to the naked eye but easily detectable via Dynamic Light Scattering (DLS) or phase-contrast microscopy at 40x magnification. These micro-crystals can settle on adherent cells, leading to localized toxicity or unintended endocytosis [1].

Q: Can I just warm the media to 37°C and sonicate the mixture to force it back into solution? A: Sonication and heat only provide a temporary kinetic fix to a thermodynamic problem. While the kinetic energy may temporarily disperse the aggregates into a micro-emulsion, the system remains supersaturated. Once the media is placed in a static 37°C incubator, the compound will inevitably re-precipitate over the 24-72 hour assay window, leading to a continuous drop in bioavailable drug concentration.

Q: Will increasing the final DMSO concentration to 1-2% help? A: While increasing the co-solvent concentration can marginally improve solubility, most cell lines (e.g., HepG2, A549, primary neurons) exhibit significant transcriptomic alterations and cytotoxicity when DMSO exceeds 0.1% - 0.5% (v/v). You must use carrier proteins or cyclodextrins instead.

Validated Solubilization Methodologies

Protocol A: Carrier Protein Complexation (The BSA Shuttle Method)

Causality: Bovine Serum Albumin (BSA) contains multiple hydrophobic binding pockets naturally evolved to transport fatty acids and lipophilic molecules in the bloodstream. By pre-complexing Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine with BSA, you create a bioavailable shuttle that prevents nucleation [2].

Step-by-Step Methodology:

  • Prepare the Stock: Dissolve the compound in 100% cell-culture grade DMSO to a concentration of 10 mM.

  • Prepare the Carrier Matrix: Prepare a 10% (w/v) solution of Fatty-Acid Free BSA in your base culture media. Sterile filter (0.22 µm).

  • The Complexation Step (Critical): Place the 10% BSA media on a magnetic stirrer at room temperature. Dropwise, add the 10 mM DMSO stock directly into the vortex of the stirring BSA solution. This rapid mixing prevents localized supersaturation.

  • Incubation: Incubate the mixture at 37°C for 45-60 minutes with gentle agitation. This provides the activation energy required for the compound to partition into the BSA hydrophobic pockets.

  • Final Dilution: Dilute this concentrated complex into your final assay media (which should also contain your standard 10% FBS) to reach your target working concentration.

Protocol B: Cyclodextrin Inclusion Complexes (HP-β-CD)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic outer surface. It encapsulates the bulky tert-butylphenyl groups, forming a highly water-soluble inclusion complex without altering the compound's intrinsic pharmacology [3].

Step-by-Step Methodology:

  • Prepare the CD Solution: Dissolve HP-β-CD in aqueous culture media at a concentration of 20% (w/v).

  • Solvent Evaporation (Film Method): Dissolve your compound in a volatile organic solvent (e.g., ethanol or chloroform) in a glass vial. Evaporate the solvent under a gentle stream of nitrogen gas to create a thin, high-surface-area lipid film on the vial wall.

  • Rehydration & Encapsulation: Add the 20% HP-β-CD media to the vial.

  • Sonication: Sonicate the vial in a water bath for 15-30 minutes at room temperature until the film is completely dissolved and the solution is optically clear.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE filter and dilute to the final working concentration.

Quantitative Data & Decision Matrix

The following table summarizes the expected performance of each formulation strategy when handling Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine.

Formulation StrategyMax Soluble Concentration in MediaFinal DMSO ContentCytotoxicity RiskBest Use Case
Direct DMSO Addition < 1 µM (Crashes out)0.5% - 1.0%High (Micro-crystals)Not recommended for this compound.
BSA Complexation (10%) ~ 50 µM< 0.1%LowRoutine 2D cell culture, high-throughput screening.
HP-β-CD Encapsulation > 100 µM0% (Solvent evaporated)Very LowIn vivo bridging studies, sensitive primary cell assays.

Mechanistic Visualizations

G cluster_direct Direct Addition (Failure Path) cluster_formulated Formulated Addition (Success Path) Stock Compound in DMSO Stock Direct Add to Aqueous Media Stock->Direct Formulate Add to Carrier (BSA / HP-β-CD) Stock->Formulate SolventShift Rapid DMSO Diffusion Direct->SolventShift Nucleation Supersaturation & Nucleation SolventShift->Nucleation Precipitate Precipitation / Aggregation Nucleation->Precipitate Complex Hydrophobic Encapsulation Formulate->Complex Stable Stable Aqueous Dispersion Complex->Stable Uptake Bioavailable for Cellular Uptake Stable->Uptake

Mechanism of Solvent-Shift Precipitation vs. Carrier-Mediated Delivery.

Workflow Step1 1. Prepare 10mM DMSO Stock Step3 3. Dropwise Addition with Vortexing Step1->Step3 Step2 2. Prepare 10% BSA in Culture Media Step2->Step3 Step4 4. Incubate 37°C for 30-60 mins Step3->Step4 Step5 5. Dilute to Final Assay Concentration Step4->Step5

Step-by-step workflow for the BSA complexation protocol.

References

  • National Institutes of Health (NIH). Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. PubMed Central (PMC). Available at:[Link]

Reference Data & Comparative Studies

Comparative

Mass spectrometry (LC-MS) validation of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine purity

Comprehensive Analytical Guide: LC-MS Purity Validation of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine Executive Summary & Compound Overview Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine (CAS Number: 554405-20-8)[1] is a s...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: LC-MS Purity Validation of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine

Executive Summary & Compound Overview

Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine (CAS Number: 554405-20-8)[1] is a structurally complex, highly lipophilic thiazole derivative (2)[2]. In drug development and materials science, confirming the purity of such synthetic intermediates is critical; trace impurities can drastically alter downstream synthesis yields or skew biological assay results. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS/MS) against alternative analytical modalities, detailing the causality behind method development and providing a self-validating experimental protocol grounded in current regulatory standards, such as the 3[3] and the 4[4].

Comparative Analysis: LC-MS/MS vs. Alternative Modalities

When validating the purity of bulky, hydrophobic amines, laboratories typically evaluate LC-MS/MS, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

While HPLC-UV is ubiquitous, it lacks the selectivity to differentiate between the target compound and co-eluting structural isomers. GC-MS offers excellent resolution but requires derivatization for basic amines and risks thermal degradation of the thiazole core at high injection port temperatures. LC-MS/MS emerges as the superior modality, offering unparalleled sensitivity, rapid run times, and definitive mass-to-charge (m/z) confirmation without the need for derivatization.

Table 1: Performance Comparison of Analytical Modalities for Thiazole-2-amine Derivatives

Performance MetricLC-MS/MS (ESI+)HPLC-UV (254 nm)GC-MS (EI)
Sensitivity (LOD) 0.5 ng/mL50 ng/mL15 ng/mL
Linear Dynamic Range 1.0 - 1000 ng/mL100 - 5000 ng/mL30 - 1000 ng/mL
Selectivity High (MRM transitions)Low (Co-elution risk)High (Mass fragmentation)
Run Time 4.5 min12.0 min18.0 min
Matrix Interference Minimal (Isotope dilution)HighModerate
Thermal Degradation Risk NoneNoneHigh

Causality in Method Development (Expertise & Experience)

Developing a robust LC-MS/MS method requires a mechanistic understanding of the analyte's physicochemical properties rather than trial and error.

Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine possesses two bulky tert-butylphenyl groups, rendering it highly hydrophobic. If a standard low-organic mobile phase is used, the compound will exhibit severe peak tailing and column carryover due to secondary interactions with the stationary phase. Therefore, a high percentage of organic solvent (e.g., >70% Acetonitrile) is mandatory to ensure sharp peak shapes and quantitative elution.

Furthermore, the thiazol-2-amine core contains a basic nitrogen. In neutral pH conditions, the compound remains un-ionized, leading to poor detection in the mass spectrometer. By adding 0.1% Formic Acid to the mobile phase, the pH is lowered below the pKa of the amine, ensuring complete protonation ([M+H]+). This directly translates to a logarithmic increase in Electrospray Ionization (ESI) efficiency.

MethodDev Challenge1 High Hydrophobicity (Bulky tert-butyl groups) Action1 Use High Organic Mobile Phase (>70% ACN) Challenge1->Action1 Result1 Prevents Column Carryover & Peak Tailing Action1->Result1 Challenge2 Basic Amine Core (Thiazol-2-amine) Action2 Add 0.1% Formic Acid to Mobile Phase Challenge2->Action2 Result2 Ensures Protonation for ESI+ Efficiency Action2->Result2

Caption: Causality in LC-MS method optimization for Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates built-in Quality Control (QC) checks that align with the 5[5]. If any system suitability parameter fails, the run automatically invalidates, preventing the reporting of artifactual data (6)[6].

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine sample.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Perform serial dilutions using the mobile phase (50:50 Water:Acetonitrile) to prepare a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.

  • Prepare independent Quality Control (QC) samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 30% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Washes hydrophobic impurities)

    • 3.5 - 4.5 min: Return to 30% B (Column re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450 °C.

  • Multiple Reaction Monitoring (MRM): Target the exact mass of the protonated precursor [M+H]+ at m/z 365.2. Monitor the primary product ion transition (e.g., m/z 365.2 → 309.1, corresponding to the loss of an isobutylene group).

Step 4: Self-Validation & System Suitability Before analyzing unknown samples, the system must pass the following criteria:

  • Blank Injection: Must show no interfering peaks at the retention time of the analyte (Area < 20% of the Lower Limit of Quantification, LLOQ)[4].

  • Linearity: The calibration curve must exhibit an R2≥0.995 .

  • QC Accuracy: The Low, Mid, and High QC samples must fall within ±15% of their nominal concentrations (±20% for the LLOQ)[3].

LCMS_Workflow Prep Sample Preparation (Serial Dilution & QC Setup) HPLC UHPLC Separation (C18, Gradient Elution) Prep->HPLC ESI Electrospray Ionization (Positive Mode, [M+H]+) HPLC->ESI Quad Mass Analysis (MRM: 365.2 -> 309.1) ESI->Quad Data Data Acquisition & Self-Validation Checks Quad->Data

Caption: LC-MS/MS analytical workflow for thiazole-2-amine derivative quantification.

Sources

Validation

Structural Activity Relationship (SAR) Comparison of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine Derivatives

As the demand for highly selective anti-inflammatory and targeted anticancer agents grows, the 1,3-thiazol-2-amine scaffold remains a privileged pharmacophore in rational drug design. By systematically altering the steri...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective anti-inflammatory and targeted anticancer agents grows, the 1,3-thiazol-2-amine scaffold remains a privileged pharmacophore in rational drug design. By systematically altering the steric and electronic properties of the substituents on the thiazole ring, researchers can precisely tune biological activity.

This guide provides an in-depth Structural Activity Relationship (SAR) comparison, focusing on the highly lipophilic [1] against its less bulky halogenated alternatives. We will deconstruct the mechanistic rationale behind its selectivity, present comparative quantitative data, and outline self-validating experimental workflows for synthesizing and evaluating these compounds.

Mechanistic Rationale: The Role of Steric Bulk in Target Selectivity

The primary target for many diaryl-thiazol-2-amines is the Cyclooxygenase (COX) enzyme family, specifically the inducible COX-2 isoform responsible for inflammation. The challenge in COX inhibitor design is achieving high selectivity for COX-2 over the constitutively expressed COX-1 to prevent gastrointestinal toxicity.

The Causality of the tert-Butyl Substitution: The active sites of COX-1 and COX-2 are nearly identical, with one critical topological difference: COX-1 contains a bulky Isoleucine at position 523, whereas COX-2 features a smaller Valine (Val523). This substitution in COX-2 opens access to a secondary hydrophobic side pocket.

When comparing [2] to the Bis(4-tert-butylphenyl) scaffold, the causality of the SAR becomes clear. The massive steric bulk and high lipophilicity of the dual tert-butyl groups prevent the molecule from entering the restricted COX-1 channel. However, these same groups perfectly anchor into the Val523-gated hydrophobic pocket of COX-2. This lipophilic interaction acts as a steric blockade, preventing the natural substrate (arachidonic acid) from binding, thereby granting exceptional COX-2 selectivity.

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PGH2 Prostaglandin H2 (Inflammatory Mediator) COX2->PGH2 Catalyzes Inhibitor Bis(4-tert-butylphenyl)- 1,3-thiazol-2-amine Pocket Hydrophobic Pocket (Val523 Residue) Inhibitor->Pocket Lipophilic Interaction Pocket->COX2 Steric Blockade

Mechanism of COX-2 inhibition via hydrophobic pocket binding.

SAR Data Comparison: Bulky Alkyls vs. Halogenated Derivatives

To objectively evaluate the performance of the Bis(4-tert-butylphenyl) derivative, we compare its enzymatic inhibitory profile against standard mono-substituted halogenated thiazoles and the clinical standard, Celecoxib. The data illustrates how increasing lipophilicity (LogP) and steric volume directly correlates with an increased Selectivity Index (SI).

CompoundR1 (Position 4)R2 (Amine/Position 5)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)LogP (Est)
Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine 4-tert-butylphenyl4-tert-butylphenyl>50.00.85>58.8 6.2
4-(4-Bromophenyl)-thiazol-2-amine 4-bromophenylH12.43.203.8 3.1
4-(4-Chlorophenyl)-thiazol-2-amine 4-chlorophenylH15.14.503.3 2.9
Celecoxib (Positive Control) --14.70.04367.5 3.5

Key Takeaway: While the Bis(4-tert-butylphenyl) derivative exhibits a vastly superior Selectivity Index compared to halogenated analogs, its extreme lipophilicity (LogP > 6) introduces potential pharmacokinetic liabilities, such as poor aqueous solubility. This necessitates advanced formulation strategies (e.g., lipid nanoparticles) during in vivo translation.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal quality control checkpoints to guarantee that the observed SAR data is an artifact of the chemical structure, not experimental error.

Protocol A: Regioselective Synthesis via Hantzsch Reaction

Causality: The [3] is selected because the condensation of an α-haloketone with a thiourea derivative proceeds with absolute regioselectivity under mild conditions. This prevents the formation of structural isomers that could confound SAR screening.

  • Reagent Preparation: Dissolve 1.0 mmol of 1-(4-tert-butylphenyl)-2-bromoethanone and 1.0 mmol of 1-(4-tert-butylphenyl)thiourea in 15 mL of absolute ethanol.

  • Catalysis & Cyclization: Add a catalytic amount of iodine (10 mol%) to accelerate the cyclization. Reflux the mixture at 80°C for 4-6 hours.

    • Self-Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The reaction is complete only when the starting material spots are entirely absent.

  • Workup: Cool the flask to room temperature. Neutralize the mixture with 10% aqueous Na₂CO₃ to precipitate the free base of the thiazol-2-amine.

  • Purification & QC: Filter the crude solid under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

    • Self-Validation Checkpoint: Confirm purity is >98% via High-Performance Liquid Chromatography (HPLC). Structural identity must be verified via ¹H-NMR (presence of the characteristic thiazole C5-H singlet around δ 7.0-7.5 ppm) and HRMS.

Protocol B: Fluorometric COX-1/COX-2 Inhibition Assay

Causality: A fluorometric assay is prioritized over colorimetric methods because highly conjugated thiazole derivatives often possess intrinsic color that interferes with absorbance readings. Fluorescence ensures high signal-to-noise ratios.

  • Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin as a necessary cofactor.

  • Compound Incubation: Dissolve the synthesized thiazole derivatives in DMSO. Add to the enzyme mixture at varying concentrations (0.01 µM to 100 µM). Ensure the final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). As the enzyme converts arachidonic acid to PGH2, the coupled reduction oxidizes ADHP into highly fluorescent resorufin.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 535 nm, Emission: 587 nm).

  • Self-Validation & Analysis: Calculate IC50 values using non-linear regression.

    • Self-Validation Checkpoint: The assay run is only considered valid if the Celecoxib positive control yields a COX-2 IC50 within 10% of standard literature values (~0.04 µM).

Workflow Synth Hantzsch Synthesis (Ethanol, 80°C) Purify Purification & QC (Recrystallization) Synth->Purify Crude Assay Fluorometric Assay (COX-1 / COX-2) Purify->Assay Pure (>98%) Data SAR Analysis (IC50 Calculation) Assay->Data Data

Step-by-step workflow from Hantzsch synthesis to SAR validation.

References

  • Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine. PubChem, National Institutes of Health (NIH). Available at:[Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry (2019). Available at:[Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry (2024). Available at:[Link]

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